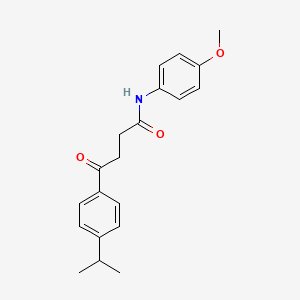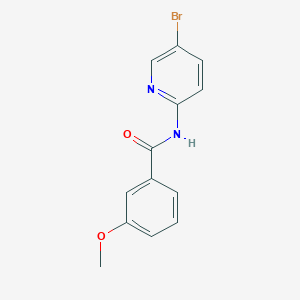![molecular formula C13H10F3N5O B5847770 5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)
5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MTA or MTR and is a heterocyclic compound that belongs to the triazolopyrimidine family.
Mechanism of Action
MTA exerts its biological effects through the inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). These enzymes play a crucial role in the regulation of cell proliferation and apoptosis. MTA has been shown to inhibit CDK2, CDK5, and GSK-3β, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
MTA has been shown to have significant biochemical and physiological effects on various cell types. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MTA in laboratory experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using MTA in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on MTA. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of the potential applications of MTA in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to elucidate the precise mechanism of action of MTA and to identify potential drug targets for this compound.
In conclusion, MTA is a promising compound with potential applications in various scientific research fields. Its unique chemical structure and mechanism of action make it an attractive target for drug development and further research is needed to fully explore its potential.
Synthesis Methods
MTA can be synthesized through a multistep process that involves the reaction of 4-methoxyaniline with trifluoromethyl isocyanate, followed by the reaction with 2-azidoacetophenone and finally the reduction of the azide group to an amine group. This synthesis method has been optimized to produce high yields of MTA with high purity.
Scientific Research Applications
MTA has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. MTA has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5O/c1-22-8-4-2-7(3-5-8)9-6-10(13(14,15)16)21-12(18-9)19-11(17)20-21/h2-6H,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAKILPHJPKHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5847692.png)


![methyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5847729.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)
![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)

![1-[(3-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5847759.png)
![3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5847764.png)
![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)
![5-chloro-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-a]pyrimidine](/img/structure/B5847777.png)


